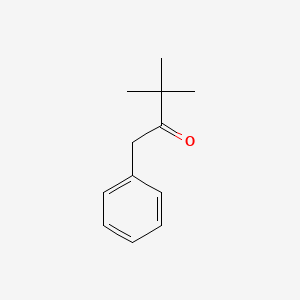

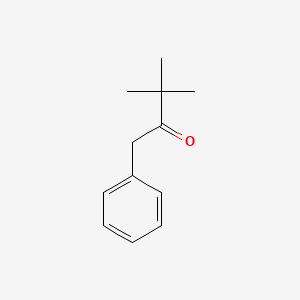

3,3-Dimethyl-1-phenylbutan-2-one

Descripción

The exact mass of the compound 3,3-Dimethyl-1-phenylbutan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3-Dimethyl-1-phenylbutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-phenylbutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,3-dimethyl-1-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHFHIMIUFOEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436310 | |

| Record name | 3,3-dimethyl-1-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6721-67-1 | |

| Record name | 3,3-dimethyl-1-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-1-phenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-1-phenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethyl-1-phenylbutan-2-one, a key intermediate in various organic syntheses. This document consolidates critical data including physicochemical characteristics, spectral information, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, process development, and materials science.

Introduction

3,3-Dimethyl-1-phenylbutan-2-one, also known as benzyl-tert-butyl ketone, is an aromatic ketone that serves as a valuable building block in the synthesis of more complex molecules. Its unique structure, featuring a bulky tert-butyl group adjacent to the carbonyl function, imparts specific reactivity and steric hindrance that can be exploited in targeted chemical transformations. This guide aims to be a centralized resource for professionals working with or considering the use of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of 3,3-Dimethyl-1-phenylbutan-2-one are summarized in the table below. It is noteworthy that there are some discrepancies in the reported melting point, which may be attributable to variations in purity or crystalline form.

| Property | Value | Source(s) |

| IUPAC Name | 3,3-Dimethyl-1-phenylbutan-2-one | [1] |

| Synonyms | Benzyl-tert-butylketone, 1-Phenyl-3,3-dimethyl-butan-2-one | [1] |

| CAS Number | 6721-67-1 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 41-45 °C or 50-55 °C | [2] |

| Solubility | Soluble in organic solvents such as alcohols and ethers. | [2] |

| Storage | Store at 2-8°C. |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 3,3-Dimethyl-1-phenylbutan-2-one.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the carbonyl and phenyl groups, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon, the carbons of the phenyl and tert-butyl groups, and the methylene carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1700-1725 cm⁻¹. Other significant peaks include those for C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule.

Experimental Protocols

Synthesis of 3,3-Dimethyl-1-phenylbutan-2-one

A plausible and common method for the synthesis of 3,3-Dimethyl-1-phenylbutan-2-one is the Friedel-Crafts acylation of benzene (B151609) with 3,3-dimethylbutanoyl chloride.

Reaction Scheme:

Materials and Equipment:

-

Benzene (anhydrous)

-

3,3-Dimethylbutanoyl chloride (pivaloyl chloride)

-

Aluminum chloride (anhydrous)

-

Dry dichloromethane (B109758) (DCM) as solvent

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry DCM.

-

Cool the flask in an ice bath.

-

Slowly add a solution of 3,3-dimethylbutanoyl chloride (1 equivalent) in dry DCM to the stirred suspension of aluminum chloride.

-

After the addition is complete, add a solution of benzene (1 equivalent) in dry DCM dropwise from the dropping funnel.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane (B92381) or ethanol.

Analytical Characterization

4.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Analysis: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used.

4.2.2. FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.[3] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[3]

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

Reactivity and Stability

-

Reactivity: The carbonyl group can undergo typical ketone reactions such as reduction to the corresponding alcohol (3,3-dimethyl-1-phenylbutan-2-ol), reductive amination, and reactions with Grignard reagents. The methylene group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.

-

Stability: The compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Synthesis

3,3-Dimethyl-1-phenylbutan-2-one is primarily used as an intermediate in the synthesis of more complex molecules. Its utility stems from the ability to further functionalize the molecule at the carbonyl group, the adjacent methylene position, or the aromatic ring. It is a precursor for various pharmaceuticals and other fine chemicals.[2]

Visualizations

Caption: A generalized workflow for the synthesis of 3,3-Dimethyl-1-phenylbutan-2-one.

Caption: Logical relationships of 3,3-Dimethyl-1-phenylbutan-2-one's reactivity and applications.

References

An In-Depth Technical Guide to 3,3-Dimethyl-1-phenylbutan-2-one (CAS Number: 6721-67-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethyl-1-phenylbutan-2-one (CAS: 6721-67-1), a keto-compound with a phenylbutan-2-one core structure. This document details its physicochemical properties, spectroscopic data, and a plausible, referenced laboratory-scale synthesis protocol. Furthermore, it explores the relevance of this chemical scaffold in the context of drug discovery and development, with a particular focus on its potential role as a key intermediate in the synthesis of aldosterone (B195564) synthase (CYP11B2) inhibitors. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

3,3-Dimethyl-1-phenylbutan-2-one, also known as benzyl-t-butyl ketone, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6721-67-1 | [2] |

| Molecular Formula | C₁₂H₁₆O | [2] |

| Molecular Weight | 176.25 g/mol | [2] |

| IUPAC Name | 3,3-dimethyl-1-phenylbutan-2-one | [2] |

| Synonyms | Benzyl-t-butyl ketone, 1-phenyl-3,3-dimethyl-butan-2-one | [2] |

| Appearance | White or light yellow crystalline solid | [1] |

| Melting Point | 41-45 °C | [1] |

| Solubility | Soluble in organic solvents such as alcohols and ethers. | [1] |

Spectroscopic Data

The structural characterization of 3,3-dimethyl-1-phenylbutan-2-one is accomplished through various spectroscopic techniques. The expected spectral data are summarized below.

| Spectroscopic Technique | Expected Data |

| ¹³C NMR | Data available, specific shifts would be determined by analysis. |

| GC-MS | Data available, fragmentation pattern would confirm the structure. |

| IR Spectroscopy | Data available, characteristic carbonyl (C=O) stretch would be prominent. |

Synthesis and Experimental Protocols

The synthesis of 3,3-dimethyl-1-phenylbutan-2-one can be achieved through several organic chemistry methodologies. A plausible and referenced method is the acylation of a suitable organometallic reagent with a pivaloyl derivative.

Plausible Synthesis Route: Acylation of Benzylmagnesium Halide with Pivaloyl Chloride

This method involves the reaction of a Grignard reagent, benzylmagnesium halide, with pivaloyl chloride.

Reaction:

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Benzyl (B1604629) chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (for initiation)

-

Pivaloyl chloride

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added. A solution of benzyl chloride in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated (as indicated by heat evolution and disappearance of the iodine color) and then maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C.

-

Acylation Reaction: A solution of pivaloyl chloride in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield 3,3-dimethyl-1-phenylbutan-2-one.

Note: This is a generalized protocol based on standard organic synthesis techniques. For a detailed procedure, it is recommended to consult the cited literature, such as the work referenced in Journal of the American Chemical Society, 1982, 104, p. 6831.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to Benzyl tert-Butyl Ketone: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl (B1604629) tert-butyl ketone, a valuable ketone in organic synthesis. This document details its chemical structure, explores key synthetic methodologies with detailed experimental protocols, presents quantitative data in a structured format, and visualizes a complete experimental workflow.

Chemical Structure and Identification

Benzyl tert-butyl ketone, systematically named 2,2-dimethyl-1-phenylpropan-1-one, is a ketone featuring a phenyl group attached to a carbonyl, which is in turn bonded to a tert-butyl group. Its bulky tert-butyl group sterically hinders the carbonyl, influencing its reactivity.

Chemical Structure:

Compound Identification:

| Identifier | Value |

| IUPAC Name | 2,2-Dimethyl-1-phenylpropan-1-one |

| Synonyms | Pivalophenone, tert-Butyl phenyl ketone |

| CAS Number | 938-16-9[1] |

| Molecular Formula | C₁₁H₁₄O[1] |

| Molecular Weight | 162.23 g/mol [1] |

Synthesis of Benzyl tert-Butyl Ketone

Several synthetic routes are available for the preparation of benzyl tert-butyl ketone. The primary methods include the use of organocuprate reagents and Friedel-Crafts acylation.

Synthesis via Lithium Phenylthio(tert-butyl)cuprate

A highly efficient method for synthesizing tert-alkyl ketones involves the reaction of an acid chloride with a lithium dialkylcuprate reagent. This method is particularly useful for thermally unstable tert-alkyl reagents and provides the product in high yield.[2] The overall reaction is as follows:

Benzoyl chloride + Lithium phenylthio(tert-butyl)cuprate → Benzyl tert-butyl ketone

This synthesis is a two-part procedure, beginning with the preparation of the organocuprate reagent.

Part A: Preparation of Lithium phenylthio(tert-butyl)cuprate

-

Preparation of Lithium Thiophenoxide: A solution of 8.81 g (0.0801 mole) of freshly distilled thiophenol in 30 ml of anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to 50 ml of 1.60 M (0.080 mole) n-butyllithium in a dry, nitrogen-flushed 200-ml round-bottomed flask, cooled in an ice bath.

-

Formation of the Cuprate (B13416276) Reagent: In a separate dry, nitrogen-flushed flask, add 4.19 g (0.0220 mole) of copper(I) iodide and 50 ml of anhydrous THF. With continuous stirring, add 22 ml of the 1.0 M (0.022 mole) lithium thiophenoxide solution via syringe. The resulting yellow solution is cooled to -65°C using an acetone-dry ice bath.

-

To the cold cuprate solution, 13.6 ml (0.0218 mole) of 1.60 M tert-butyllithium (B1211817) solution is added via syringe at a rate that maintains the temperature between -60°C and -65°C.

Part B: Synthesis of tert-Butyl Phenyl Ketone

-

Reaction: A solution of 2.81 g (0.0200 mole) of freshly distilled benzoyl chloride in 15 ml of anhydrous THF is added dropwise to the cold (-60°C to -65°C) cuprate reagent solution with stirring.

-

The resulting yellow-brown solution is stirred for 20 minutes at -60°C to -65°C.

-

Quenching: The reaction is quenched by the addition of 5 ml of anhydrous methanol.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then poured into 100 ml of saturated aqueous ammonium (B1175870) chloride. The precipitated copper(I) thiophenoxide is removed by suction filtration. The filtrate is extracted three times with 100-ml portions of diethyl ether.

-

The combined ether extracts are washed with two 50-ml portions of 1 N sodium hydroxide (B78521) and one 50-ml portion of 2% sodium thiosulfate.

-

Purification: The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and concentrated by distillation. The residual liquid is distilled under reduced pressure to yield pure benzyl tert-butyl ketone.

Caption: Workflow for the synthesis of Benzyl tert-Butyl Ketone.

Synthesis via Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming aryl ketones.[3] For benzyl tert-butyl ketone, this involves the reaction of benzene (B151609) with pivaloyl chloride (tert-butyl carbonyl chloride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

Benzene + Pivaloyl Chloride --(AlCl₃)--> Benzyl tert-butyl ketone + HCl

It is important to note a potential side reaction with pivaloyl chloride. Due to the stability of the tertiary carbocation, the acylium ion intermediate may decarbonylate to form a tert-butyl carbocation, leading to the Friedel-Crafts alkylation product (tert-butylbenzene) instead of the desired ketone.[5] Reaction conditions must be carefully controlled to favor acylation.

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a solvent such as dichloromethane (B109758) or carbon disulfide under a nitrogen atmosphere.

-

The flask is cooled in an ice bath. Benzene (1.0 equivalent) is added to the stirred suspension.

-

Addition: Pivaloyl chloride (1.0 equivalent) is added dropwise from the addition funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress can be monitored by TLC.

-

Work-up: The reaction mixture is slowly poured onto crushed ice with concentrated HCl. This hydrolyzes the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation.

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference |

| Boiling Point | 105-106 °C (at 15 mmHg) | [2] |

| 219-222 °C (at 760 mmHg) | [1] | |

| Density | 0.970 g/mL | [1] |

| Refractive Index (n²⁰D) | 1.5092 | [2] |

Reaction Data

| Synthesis Method | Reagents | Yield | Key Conditions |

| Organocuprate | Benzoyl chloride, Lithium phenylthio(tert-butyl)cuprate | 84-87% | -65°C to -60°C, THF solvent |

| Friedel-Crafts Acylation | Benzene, Pivaloyl Chloride, AlCl₃ | Variable | 0°C to room temp, inert solvent |

Spectroscopic Data

| Spectroscopy Type | Observed Peaks and Interpretation | Reference |

| ¹H NMR (in CCl₄) | δ 1.30 (s, 9H, C(CH₃)₃), δ 7.2–7.9 (m, 5H, C₆H₅) | [2] |

| IR (in CCl₄) | 1680 cm⁻¹ (conjugated C=O stretch), 1395 & 1370 cm⁻¹ (tert-butyl group) | [2] |

| Mass Spec. (m/e) | 162 (M⁺, 45%), 105 (100%), 77 (63%), 57 (40%) | [2] |

| ¹³C NMR | Peaks expected in the range of 190-215 ppm for the carbonyl carbon. | [6] |

| UV-Vis (in 95% EtOH) | λ_max 237 nm (ε=7350), 272 nm (ε=620) | [2] |

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 3,3-Dimethyl-1-phenylbutan-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethyl-1-phenylbutan-2-one, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines potential synthetic methodologies, and discusses the chemical reactivity of this compound.

Core Properties

3,3-Dimethyl-1-phenylbutan-2-one , a substituted ketone, is a compound of interest in organic synthesis, potentially serving as an intermediate in the preparation of more complex molecules. Its structural features, a bulky tert-butyl group adjacent to a carbonyl and a benzyl (B1604629) group, impart specific reactivity and physical characteristics.

Physical Properties

The physical properties of 3,3-Dimethyl-1-phenylbutan-2-one are summarized in the table below. The compound is a solid at room temperature, appearing as a white or light yellow crystal. It is soluble in organic solvents such as alcohols and ethers.

| Property | Value | Source |

| IUPAC Name | 3,3-dimethyl-1-phenylbutan-2-one | [1] |

| CAS Number | 6721-67-1 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| Melting Point | 41-45 °C or 50-55 °C | |

| Appearance | White or light yellow crystal | |

| Solubility | Soluble in alcohols and ether solvents |

Note: Conflicting melting point ranges have been reported.

Chemical Identifiers

| Identifier | Value | Source |

| InChI | InChI=1S/C12H16O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | [1] |

| InChIKey | XPHFHIMIUFOEEN-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)C(=O)CC1=CC=CC=C1 | [1] |

Synthesis and Experimental Protocols

Friedel-Crafts Acylation

A plausible method for the synthesis of an isomer, 3,3-dimethyl-1-phenylbutan-1-one, is the Friedel-Crafts acylation of benzene (B151609) with pivaloyl chloride.[2] However, it is known that the acylation of benzene with pivaloyl chloride can anomalously lead to tert-butylbenzene (B1681246) due to the decarbonylation of the pivaloyl cation to the stable tert-butyl cation.[3] A more reliable approach to synthesize the target molecule would likely involve a different strategy.

A potential Friedel-Crafts approach to a related isomer is outlined below.

Generalized Experimental Protocol for Friedel-Crafts Acylation:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add pivaloyl chloride dropwise.

-

Slowly add benzene to the mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Oxidation of the Corresponding Secondary Alcohol

A common and reliable method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol, in this case, 3,3-dimethyl-1-phenylbutan-2-ol (B2466083).[4] Various oxidizing agents can be employed for this transformation.

Generalized Experimental Protocol for Oxidation (using Pyridinium (B92312) Chlorochromate - PCC):

-

Dissolve 3,3-dimethyl-1-phenylbutan-2-ol in a suitable solvent such as dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution in one portion.

-

Stir the mixture at room temperature for a few hours until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ketone.

-

Purify the product by column chromatography if necessary.

Chemical Reactivity

The chemical reactivity of 3,3-Dimethyl-1-phenylbutan-2-one is primarily dictated by the presence of the carbonyl group and the acidic α-hydrogens on the benzylic carbon.

Reactions at the Carbonyl Group

The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3,3-dimethyl-1-phenylbutan-2-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, yielding an alkene.[6][7]

Reactions at the α-Carbon

The methylene (B1212753) group adjacent to the carbonyl and the phenyl group contains acidic protons. Deprotonation at this position leads to the formation of a resonance-stabilized enolate, which is a key intermediate in many reactions.

-

Enolate Formation and Alkylation: Treatment with a strong base, such as lithium diisopropylamide (LDA), will generate the enolate. This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.[8]

Spectral Data

Spectral data for 3,3-Dimethyl-1-phenylbutan-2-one is available in public databases.

-

¹H NMR and ¹³C NMR: Proton and carbon nuclear magnetic resonance spectra would provide detailed information about the structure of the molecule, confirming the presence of the phenyl, benzyl, and tert-butyl groups.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[1]

-

Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (176.25 g/mol ) and characteristic fragmentation patterns.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,3-Dimethyl-1-phenylbutan-2-one is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

3,3-Dimethyl-1-phenylbutan-2-one is a ketone with distinct physical and chemical properties stemming from its unique structure. While specific experimental protocols for its synthesis are not widely published, it can likely be prepared through established synthetic methodologies for ketones. Its reactivity, centered around the carbonyl group and the acidic α-protons, makes it a potentially useful building block in organic synthesis. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- 1. 3,3-Dimethyl-1-phenylbutan-2-one | C12H16O | CID 10171281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 3. organic chemistry - Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. 3,3-Dimethyl-1-phenylbutan-2-ol | C12H18O | CID 5051506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 3,3-Dimethyl-1-phenylbutan-2-one

This guide provides an in-depth overview of the chemical and physical properties of 3,3-Dimethyl-1-phenylbutan-2-one, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

3,3-Dimethyl-1-phenylbutan-2-one is a ketone derivative with a distinct molecular structure. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H16O | [1][2][3][4] |

| Molecular Weight | 176.25 g/mol | [1][2][3] |

| IUPAC Name | 3,3-dimethyl-1-phenylbutan-2-one | [1] |

| CAS Number | 6721-67-1 | [1][3] |

| Appearance | Bright yellow crystal | [2] |

| Melting Point | 41-45℃ | [2] |

Experimental Protocols: Synthesis

While various synthetic routes exist, a common method for the preparation of related phenylbutan-2-one structures involves the hydrogenation of an unsaturated precursor. The following is a representative protocol for a similar synthesis, which can be adapted for 3,3-Dimethyl-1-phenylbutan-2-one.

Reaction: Hydrogenation of 3-methyl-4-phenyl-3-buten-2-one (B155874) to yield 3-phenylbutan-2-one.[5]

Materials:

-

3-methyl-4-phenyl-3-buten-2-one (intermediate)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Methanol

-

Hydrogen gas

-

100L hydrogenation reactor

-

Saturated sodium bicarbonate solution

Procedure:

-

In a 100L hydrogenation reactor, add the 3-methyl-4-phenyl-3-en-2-butenone intermediate, 5% Pd/C catalyst, and methanol.[5]

-

Replace the air in the reactor with hydrogen.[5]

-

Conduct the hydrogenation at 50°C under 0.45 MPa pressure for approximately 4.5 hours.[5]

-

Monitor the reaction progress by gas chromatography until the benzaldehyde (B42025) content is less than 0.5%.[5]

-

Cool the reaction mixture and concentrate under reduced pressure to recover unreacted 2-butanone.[5]

-

Neutralize the concentrated solution with saturated sodium bicarbonate solution.[5]

-

Separate the organic layer and freeze at -15°C for 5 hours to crystallize the product.[5]

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle catalysts and reagents with care, following all relevant safety data sheets.

Logical Relationships and Structural Information

The following diagram illustrates the relationship between the compound's name, its structural representation (SMILES), and its fundamental molecular properties.

References

Spectroscopic Profile of 3,3-Dimethyl-1-phenylbutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 3,3-Dimethyl-1-phenylbutan-2-one (CAS No: 6721-67-1). Due to the limited availability of open-access, experimentally derived spectra for this specific molecule, this document combines theoretical predictions based on its structure with established general protocols for spectroscopic analysis. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information

| Property | Value |

| Chemical Name | 3,3-Dimethyl-1-phenylbutan-2-one |

| Synonyms | Benzyl (B1604629) tert-butyl ketone |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Structure |

|

Spectroscopic Data Summary

The following tables summarize the predicted and available spectroscopic data for 3,3-Dimethyl-1-phenylbutan-2-one.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.80 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 1.10 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| > 200 | Carbonyl carbon (C=O) |

| ~ 135 | Aromatic quaternary carbon |

| ~ 128 - 130 | Aromatic CH carbons |

| ~ 50 | Methylene carbon (-CH₂-) |

| ~ 45 | Quaternary carbon (-C(CH₃)₃) |

| ~ 26 | tert-Butyl methyl carbons |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 - 3030 | Medium | C-H stretch (aromatic) |

| ~ 2960 - 2870 | Strong | C-H stretch (aliphatic) |

| ~ 1715 | Strong | C=O stretch (ketone) |

| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~ 740, 700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry Data (Predicted)

The following data is based on predicted collision cross-section values.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 177.1274 |

| [M+Na]⁺ | 199.1093 |

| [M-H]⁻ | 175.1128 |

| [M+NH₄]⁺ | 194.1540 |

| [M+K]⁺ | 215.0833 |

| [M]⁺ | 176.1196 |

Major predicted fragmentation pathways would likely involve:

-

α-cleavage: Loss of the tert-butyl radical (•C(CH₃)₃) to give a fragment at m/z 119, or loss of the benzyl radical (•CH₂C₆H₅) to give a fragment at m/z 85.

-

McLafferty rearrangement: If applicable, though less likely for this specific structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3,3-Dimethyl-1-phenylbutan-2-one in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the compound with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal. If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/solvent) should be taken and subtracted from the sample spectrum.

-

Processing: Label the significant peaks in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.

-

MS Analysis: The eluent from the GC column is directed into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum. The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of an organic compound like 3,3-Dimethyl-1-phenylbutan-2-one.

Caption: Workflow for the spectroscopic analysis of 3,3-Dimethyl-1-phenylbutan-2-one.

References

An In-depth Technical Guide to 3,3-Dimethyl-1-phenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-phenylbutan-2-one, a key organic intermediate. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Synonyms

The compound with the structure 3,3-Dimethyl-1-phenylbutan-2-one is formally named by the International Union of Pure and Applied Chemistry (IUPAC) as 3,3-dimethyl-1-phenylbutan-2-one [1]. It is also known by several synonyms, which are frequently encountered in chemical literature and commercial listings.

Common Synonyms:

Physicochemical Properties

3,3-Dimethyl-1-phenylbutan-2-one is a solid, typically appearing as a white or light yellow crystal[2]. It is soluble in organic solvents such as alcohols and ethers[2]. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molar Mass | 176.25 g/mol | [1][2] |

| Melting Point | 41-45 °C | [2] |

| CAS Number | 6721-67-1 | [1] |

Synthesis and Experimental Protocols

3,3-Dimethyl-1-phenylbutan-2-one is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and peptides[2]. While various synthetic routes exist, a common approach involves the alkylation of a phenylacetone (B166967) derivative.

Representative Synthesis: Alkylation of Phenylacetone

A plausible and illustrative method for the synthesis of 3,3-Dimethyl-1-phenylbutan-2-one is the α-alkylation of phenylacetone (1-phenyl-2-propanone) with a tert-butyl halide. This reaction proceeds via the formation of an enolate from phenylacetone, which then acts as a nucleophile to attack the electrophilic tert-butyl halide.

Reaction Scheme:

Phenylacetone + Base → Enolate Enolate + tert-Butyl Halide → 3,3-Dimethyl-1-phenylbutan-2-one

Detailed Experimental Protocol:

-

Materials:

-

Phenylacetone

-

A strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

-

tert-Butyl bromide or tert-Butyl chloride

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen/argon atmosphere)

-

-

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, the chosen strong base is suspended in the anhydrous solvent. The flask is cooled in an ice bath. Phenylacetone, dissolved in the anhydrous solvent, is added dropwise to the cooled suspension with stirring. The mixture is stirred for a specified time to ensure complete formation of the enolate.

-

Alkylation: The tert-butyl halide is added dropwise to the enolate solution at a controlled temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure 3,3-Dimethyl-1-phenylbutan-2-one.

-

Analytical Characterization

The identity and purity of synthesized 3,3-Dimethyl-1-phenylbutan-2-one can be confirmed using standard analytical techniques. Spectral data for this compound is available in public databases[1].

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight from the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure by showing the specific chemical shifts and coupling patterns of the protons and carbons in the molecule.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and application of 3,3-Dimethyl-1-phenylbutan-2-one.

References

The Photochemical Behavior of Aromatic Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic ketones are a cornerstone of organic photochemistry, exhibiting a rich and diverse range of light-induced behaviors that have been harnessed for applications spanning synthetic chemistry to materials science and pharmacology. Their unique photophysical properties, characterized by efficient intersystem crossing to a reactive triplet state, make them powerful tools as photosensitizers and photoinitiators. This technical guide provides a comprehensive overview of the fundamental principles governing the photochemical behavior of aromatic ketones, details their primary reaction pathways, presents key quantitative data, outlines experimental methodologies for their study, and explores their applications, particularly within the context of drug development.

Fundamental Photophysical Principles

The photochemical reactivity of aromatic ketones is dictated by the electronic transitions that occur upon absorption of ultraviolet or visible light. The process begins with the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital (an n→π* transition), leading to an excited singlet state (S₁).[1]

A key characteristic of most aromatic ketones is their highly efficient intersystem crossing (ISC) from the initially formed singlet state (S₁) to the lower-energy triplet state (T₁).[2] This spin-forbidden transition is remarkably fast, often occurring on the picosecond timescale with a quantum yield approaching unity for compounds like benzophenone (B1666685) and acetophenone (B1666503).[3][4] This high ISC efficiency is a consequence of the small energy gap between the S₁ and T₁ states and significant spin-orbit coupling.[5] The resulting triplet state is relatively long-lived (from microseconds to milliseconds in the absence of quenchers), providing ample opportunity for it to engage in chemical reactions.[6]

// Ground State S0 [label="S₀ (Ground State)", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"];

// Singlet States S1 [label="S₁ (¹n,π)", fillcolor="#FFFFFF", fontcolor="#202124", pos="2.5,2!"]; S2 [label="S₂ (¹π,π)", fillcolor="#FFFFFF", fontcolor="#202124", pos="2.5,3.5!"];

// Triplet States T1 [label="T₁ (³n,π)", fillcolor="#FFFFFF", fontcolor="#202124", pos="5,1.5!"]; T2 [label="T₂ (³π,π)", fillcolor="#FFFFFF", fontcolor="#202124", pos="5,3!"];

// Absorption S0 -> S1 [label="Absorption (hν)", color="#4285F4", fontcolor="#4285F4", style=solid, arrowhead=vee];

// Internal Conversion S2 -> S1 [label="Internal\nConversion (IC)", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=vee];

// Intersystem Crossing S1 -> T1 [label="Intersystem Crossing\n(ISC, k_isc)", color="#FBBC05", fontcolor="#FBBC05", style=dashed, arrowhead=vee, constraint=false];

// Fluorescence S1 -> S0 [label="Fluorescence (k_f)\n(Generally Inefficient)", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=vee];

// Phosphorescence T1 -> S0 [label="Phosphorescence (k_p)", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=vee, constraint=false];

// Non-radiative decay from T1 T1 -> S0 [label="Non-radiative\nDecay", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=vee, pos="e,3.5,0.5 s,5.5,0.5"];

// Reactions T1 -> "Products" [label="Photochemical\nReactions", color="#5F6368", fontcolor="#5F6368", style=solid, arrowhead=vee, constraint=false]; "Products" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="7,1.5!"];

// Invisible nodes for alignment {rank=same; S0;} {rank=same; T1; S1;} {rank=same; T2; S2;} } enddot Caption: Jablonski Diagram for Aromatic Ketones.

Major Photochemical Reaction Pathways

The highly reactive triplet state of aromatic ketones can undergo several characteristic reactions, which are fundamental to their utility in organic synthesis and other applications.

Norrish Type I Reaction (α-Cleavage)

The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent (α-position) to the carbonyl group.[2] This process generates two radical intermediates: an acyl radical and an alkyl/aryl radical.[7] The reaction can proceed from either the excited singlet or triplet state, though the triplet pathway is common.[8]

The subsequent fate of these radicals can vary, leading to decarbonylation, recombination, or disproportionation.[2] The efficiency and product distribution of the Norrish Type I reaction are influenced by the stability of the generated radicals.[2] For instance, the photolysis of dibenzyl ketone proceeds via α-cleavage from both singlet and triplet states.[9]

// Nodes Start [label="Aromatic Ketone (R-CO-R')"]; Excited [label="[R-CO-R']*" shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Radicals [label="Acyl Radical (R-CO•) + Alkyl Radical (•R')" shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Decarbonylation [label="Alkyl Radical (•R) + CO + •R'" shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Products [label="Recombination/Disproportionation Products\n(e.g., R-R', R-H, Alkene)" shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Excited [label=" hν ", fontcolor="#4285F4"]; Excited -> Radicals [label=" α-Cleavage ", fontcolor="#EA4335"]; Radicals -> Decarbonylation [label=" Decarbonylation\n(of Acyl Radical) ", fontcolor="#34A853"]; Radicals -> Products [fontcolor="#34A853"]; Decarbonylation -> Products [fontcolor="#34A853"]; } enddot Caption: Norrish Type I Reaction Pathway.

Norrish Type II Reaction (Intramolecular γ-Hydrogen Abstraction)

For aromatic ketones possessing a hydrogen atom on the γ-carbon of an alkyl chain, the Norrish Type II reaction is a dominant pathway.[2] This intramolecular process involves the abstraction of the γ-hydrogen by the excited carbonyl oxygen, proceeding through a six-membered cyclic transition state to form a 1,4-biradical intermediate.[10]

This biradical can then undergo one of two fates:

-

Cleavage (fragmentation) of the α,β-carbon bond to yield an alkene and an enol, which tautomerizes to a smaller ketone.

-

Cyclization to form a cyclobutanol (B46151) derivative (the Yang cyclization).

The quantum yield for the Norrish Type II reaction of valerophenone (B195941) in aqueous solution is close to unity.[10][11] The ratio of cleavage to cyclization is influenced by the solvent and the substitution pattern of the ketone.[12]

// Nodes Start [label="Ketone with γ-Hydrogen"]; Excited [label="Excited Triplet State"]; Biradical [label="1,4-Biradical Intermediate"]; Cleavage [label="Cleavage Products\n(Alkene + Enol -> Ketone)"]; Cyclization [label="Cyclization Product\n(Cyclobutanol)"];

// Edges Start -> Excited [label=" hν / ISC ", fontcolor="#4285F4"]; Excited -> Biradical [label=" Intramolecular\nγ-H Abstraction ", fontcolor="#EA4335"]; Biradical -> Cleavage [label=" α,β-Bond Cleavage ", fontcolor="#34A853"]; Biradical -> Cyclization [label=" C-C Bond Formation ", fontcolor="#FBBC05"]; } enddot Caption: Norrish Type II Reaction Pathway.

Photoreduction (Intermolecular Hydrogen Abstraction)

In the presence of a suitable hydrogen-donating solvent or substrate (e.g., isopropyl alcohol, amines), the triplet state of an aromatic ketone can abstract a hydrogen atom, leading to its reduction.[13] A classic example is the photoreduction of benzophenone in isopropyl alcohol, which yields benzopinacol (B1666686) and acetone.[14] The reaction proceeds via the formation of a ketyl radical (from the ketone) and an alcohol-derived radical.[13] The quantum yield for the disappearance of benzophenone in this reaction can be as high as 1.0, and under certain conditions, approaches 2.0 due to a chain mechanism.[14][15]

Quantitative Photochemical Data

The efficiency of these photochemical processes is described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed.

Table 1: Selected Photochemical Quantum Yields (Φ) for Aromatic Ketones

| Ketone | Reaction Type | Solvent | Quantum Yield (Φ) | Citation(s) |

| Valerophenone | Norrish Type II (Total) | Alcohols, Acetonitrile (B52724) | 1.00 | [3] |

| Valerophenone | Norrish Type II (Total) | Hydrocarbons | 0.45 | [3] |

| Valerophenone | Norrish Type II (Acetophenone formation) | t-Butyl Alcohol | 0.90 | [3] |

| Valerophenone | Norrish Type II (Acetophenone formation) | Hydrocarbons | 0.37 - 0.40 | [3] |

| Benzophenone | Photoreduction (Disappearance) | Isopropyl Alcohol | ~1.0 (limiting value 1.9) | [6][15] |

| Benzophenone | Photoreduction (Disappearance) | Benzene | < 0.05 | [16] |

Table 2: Triplet State Lifetimes (τ) of Aromatic Ketones

| Ketone | Solvent | Triplet Lifetime (τ) | Citation(s) |

| Benzophenone | Benzene | 1.9 µs | [16] |

| Benzophenone | Isopropyl Alcohol | 5.7 µs | [16] |

| Benzophenone | Perfluoromethylcyclohexane | 0.71 ms (B15284909) | [16] |

| Valerophenone | Aqueous Solution | 52 ns | [2][10] |

| Acetophenone | Water | 1.85 ms (expected) | [17] |

Table 3: Rate Constants (k) for Hydrogen Abstraction by Triplet Benzophenone

| H-Donor | Solvent | Rate Constant (k) (M⁻¹s⁻¹) | Citation(s) |

| Isopropyl Alcohol | Benzene | 1.3 x 10⁶ (calculated from data) | [15] |

| Lactams | Acetonitrile / Water | Varies, correlation with ionization potential | [18] |

| Phenols | Acetonitrile | Varies with substituent | [7] |

Note: Data are compiled from various sources and conditions may not be identical. Direct comparison should be made with caution.

Experimental Protocols

Studying the photochemical behavior of aromatic ketones requires specialized equipment and methodologies to initiate reactions with light and to detect the transient species and final products formed.

General Photochemical Reaction Setup

A typical setup for a preparative or quantum yield photochemical experiment consists of a light source, a filter system, and a reaction vessel.[16]

-

Light Source: Mercury vapor lamps (low, medium, or high pressure) are common, providing specific emission lines (e.g., 254 nm, 313 nm, 366 nm).[16] LEDs are increasingly used due to their monochromaticity and stability.

-

Reaction Vessel: Quartz is used for reactions requiring UV light below ~320 nm, as Pyrex glass absorbs strongly in this region. The vessel is often designed to be submersible or to be placed in a photoreactor chamber.

-

Filters: Optical filters (glass or chemical solutions) are used to isolate specific wavelengths, ensuring selective excitation of the target chromophore.

-

Degassing: Solutions are typically degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which is an efficient quencher of triplet states.

// Nodes Prep [label="Sample Preparation\n(Solvent, Concentration, Degassing)"]; Setup [label="Photoreactor Setup\n(Light Source, Filters, Vessel)"]; Irradiation [label="Irradiation\n(Controlled Time/Wavelength)"]; Analysis [label="Analysis of Reaction Mixture"]; Products [label="Product Identification\n(GC-MS, NMR, HPLC)"]; Kinetics [label="Kinetic Analysis\n(UV-Vis, HPLC)"]; Data [label="Data Interpretation\n(Quantum Yield, Rate Constants)"];

// Edges Prep -> Setup [color="#4285F4"]; Setup -> Irradiation [color="#4285F4"]; Irradiation -> Analysis [color="#EA4335"]; Analysis -> Products [color="#34A853"]; Analysis -> Kinetics [color="#34A853"]; Products -> Data [color="#FBBC05"]; Kinetics -> Data [color="#FBBC05"]; } enddot Caption: General Workflow for a Photochemical Experiment.

Quantum Yield Determination

The quantum yield (Φ) is determined by measuring the rate of product formation (or reactant consumption) relative to the rate of photon absorption. A common method is the comparative technique using a chemical actinometer.

-

Actinometry: A chemical actinometer is a solution with a well-characterized photochemical reaction and a known quantum yield (e.g., potassium ferrioxalate). The actinometer is irradiated under the exact same conditions (light source, geometry, wavelength) as the sample. The amount of product formed in the actinometer allows for the calculation of the photon flux (photons per unit time) of the light source.

-

Sample Irradiation: The sample of interest is irradiated for a specific time, keeping the conversion low (<10-15%) to avoid complications from product absorption or side reactions.

-

Analysis: The concentration of the reactant or a key product is measured as a function of irradiation time using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC).

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the formula: Φ_sample = (Rate_sample / Rate_actinometer) * Φ_actinometer where 'Rate' refers to the moles of product formed or reactant consumed per unit time. A simpler method involves online monitoring of absorbance changes with a calibrated LED light source and spectrometer.[11]

Transient Absorption Spectroscopy (TAS)

TAS is a powerful pump-probe technique used to detect and characterize short-lived excited states, such as triplet ketones and radical intermediates.[19]

-

Pump Pulse: An intense, short laser pulse (the "pump") excites a significant fraction of the ground-state molecules to an excited state.

-

Probe Pulse: A second, weaker pulse of light (the "probe"), often a broadband white-light continuum, is passed through the sample at a specific time delay after the pump pulse.

-

Detection: The absorption spectrum of the probe light is recorded. The difference between the absorption with and without the pump pulse (ΔA) reveals the absorption of the transient species.

-

Kinetics: By varying the time delay between the pump and probe pulses, the formation and decay of the transient species can be monitored, allowing for the determination of excited-state lifetimes and reaction rate constants.[19][20] For example, the decay of the benzophenone triplet state can be monitored at its absorption maximum around 530 nm.[6]

Applications in Drug Development and Research

The unique photochemical properties of aromatic ketones are highly relevant to the pharmaceutical sciences.

-

Photosensitizers: Aromatic ketones can act as potent photosensitizers. Upon excitation, they can transfer their triplet state energy to other molecules, such as molecular oxygen, to generate highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy (PDT) for cancer and antimicrobial treatments.

-

Photoinitiators for Cross-linking: In drug delivery and biomaterials, aromatic ketones like benzophenone are used as photoinitiators to cross-link polymers. The excited ketone abstracts a hydrogen atom from a polymer chain, creating a polymer radical that can then bond with other chains, forming a stable hydrogel or matrix for controlled drug release.

-

Drug Stability and Phototoxicity: The presence of an aromatic ketone moiety in a drug molecule can be a liability. Upon exposure to light, the drug can undergo the reactions described above (e.g., photoreduction, cleavage), leading to degradation and loss of efficacy. Furthermore, the excited drug molecule can act as a photosensitizer, generating reactive oxygen species that can cause cellular damage and lead to phototoxicity or photoallergic reactions. Understanding these pathways is crucial for designing stable drug formulations and assessing potential safety risks.

// Central Node AK [label="Aromatic Ketone Moiety", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Excitation ExcitedAK [label="Excited Triplet State\n[AK]*", fillcolor="#FBBC05", fontcolor="#202124"]; AK -> ExcitedAK [label=" hν "];

// Pathways PDT [label="Application: Photodynamic Therapy\n(Energy transfer to O₂ -> ¹O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crosslink [label="Application: Polymer Cross-linking\n(H-abstraction from polymer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Concern: Drug Degradation\n(Norrish reactions, Photoreduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Concern: Phototoxicity\n(ROS generation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections ExcitedAK -> PDT; ExcitedAK -> Crosslink; ExcitedAK -> Degradation; ExcitedAK -> Toxicity; } enddot Caption: Role of Aromatic Ketones in Drug Development.

Conclusion

Aromatic ketones are a fundamentally important class of photoactive molecules. Their efficient population of a long-lived and reactive triplet state underpins a predictable set of primary photochemical reactions, including Norrish Type I and Type II processes and intermolecular hydrogen abstraction. These reactions have been extensively studied and quantified, providing a solid foundation for their application in targeted synthesis and materials science. For professionals in drug development, a thorough understanding of this photochemical behavior is critical, as it presents both opportunities, such as in the design of photodynamic therapies and drug delivery systems, and challenges, including issues of drug stability and phototoxicity. Continued research into the nuanced photochemical behavior of complex aromatic ketones will undoubtedly lead to further innovations in medicine and technology.

References

- 1. Triplet state photochemistry and the three-state crossing of acetophenone within time-dependent density-functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Theoretical and kinetic study of the H-atom abstraction reactions by Ḣ atom from alkyl cyclohexanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edinst.com [edinst.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. The reactivity of the 1,4-biradical formed by Norrish type reactions of aqueous valerophenone: a QM/MM-based FEP study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical study of the photochemical generation of triplet acetophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Phosphorescence of benzophenone in fluid solution - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 18. rsc.org [rsc.org]

- 19. Gas phase dynamics of triplet formation in benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

Synthesis of 3,3-Dimethyl-1-phenylbutan-2-one: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 3,3-Dimethyl-1-phenylbutan-2-one, a valuable ketone intermediate in the development of novel therapeutic agents and other fine chemicals. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

3,3-Dimethyl-1-phenylbutan-2-one, also known as benzyl (B1604629) tert-butyl ketone, is a chemical intermediate of significant interest. Its synthesis can be effectively achieved through a robust two-step process commencing with a Grignard reaction to form the precursor alcohol, 3,3-dimethyl-1-phenylbutan-2-ol (B2466083), followed by a selective oxidation to yield the target ketone. This document details two primary methods for the oxidation step: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation. Additionally, the viability of a direct Friedel-Crafts acylation approach is discussed.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis routes, allowing for an easy comparison of yields and reaction conditions.

| Method | Step | Reactants | Key Reagents/Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) | Product Purity (%) |

| Grignard Reaction & Oxidation | 1. Grignard Reaction | Benzylmagnesium chloride, Pivalaldehyde | Magnesium, Iodine (initiator) | Diethyl ether or THF | 2-4 | 70-85 | >95 |

| 2a. Swern Oxidation | 3,3-Dimethyl-1-phenylbutan-2-ol | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (B109758) | 2-3 | 90-98 | >98 | |

| 2b. PCC Oxidation | 3,3-Dimethyl-1-phenylbutan-2-ol | Pyridinium Chlorochromate (PCC), Celite | Dichloromethane | 2-4 | 85-95 | >95 | |

| Direct Synthesis | Friedel-Crafts Acylation | Benzene (B151609), 3,3-Dimethylbutanoyl chloride | AlCl₃ | Benzene (solvent) | 2-4 | Low to moderate (steric hindrance) | Variable |

Experimental Protocols

Method 1: Grignard Reaction followed by Oxidation

This two-step method is a reliable and high-yielding route to 3,3-Dimethyl-1-phenylbutan-2-one.

Step 1: Synthesis of 3,3-Dimethyl-1-phenylbutan-2-ol via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol by the reaction of benzylmagnesium chloride with pivalaldehyde.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Benzyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine.

-

Add a solution of benzyl chloride (1.0 eq.) in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the formation of the Grignard reagent.

-

Once the reaction has started, add the remaining benzyl chloride solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of benzylmagnesium chloride. The yield for the formation of benzylmagnesium chloride is typically in the range of 70-82%.[1]

-

Reaction with Pivalaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of pivalaldehyde (1.0 eq.) in anhydrous diethyl ether or THF dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethyl-1-phenylbutan-2-ol.

-

Purification: The crude alcohol can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2a: Swern Oxidation of 3,3-Dimethyl-1-phenylbutan-2-ol

This protocol details a mild and efficient oxidation of the secondary alcohol to the corresponding ketone.[2][3][4][5][6]

Materials:

-

3,3-Dimethyl-1-phenylbutan-2-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for low-temperature reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DMSO (2.2 eq.) dropwise to the cooled solution. Stir the mixture for 15 minutes.

-

Add a solution of 3,3-dimethyl-1-phenylbutan-2-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise to the flask, and continue stirring for 15 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting 3,3-dimethyl-1-phenylbutan-2-one by flash chromatography on silica gel.

Step 2b: PCC Oxidation of 3,3-Dimethyl-1-phenylbutan-2-ol

This protocol provides an alternative oxidation method using Pyridinium Chlorochromate (PCC).[7][8][9]

Materials:

-

3,3-Dimethyl-1-phenylbutan-2-ol

-

Pyridinium Chlorochromate (PCC)

-

Celite® or silica gel

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Suspend PCC (1.5 eq.) and Celite® in anhydrous DCM in a round-bottom flask.

-

Add a solution of 3,3-dimethyl-1-phenylbutan-2-ol (1.0 eq.) in anhydrous DCM to the suspension.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel.

Method 2: Direct Synthesis via Friedel-Crafts Acylation

This method attempts the direct synthesis of the target ketone in a single step. However, it is often hampered by the steric hindrance of the tert-butyl group.

Materials:

-

Benzene (reactant and solvent)

-

3,3-Dimethylbutanoyl chloride (pivaloyl chloride)

-

Aluminum chloride (AlCl₃)

-

Standard glassware for moisture-sensitive reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place anhydrous aluminum chloride (1.1 eq.) and benzene.

-

Cool the mixture in an ice bath and add 3,3-dimethylbutanoyl chloride (1.0 eq.) dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with benzene or another suitable solvent.

-

Wash the combined organic layers with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

-

Purification: The crude product can be purified by vacuum distillation.

Visualizations

Caption: Synthesis of 3,3-Dimethyl-1-phenylbutan-2-one via Grignard reaction and subsequent oxidation.

Caption: Experimental workflow for the Swern oxidation of 3,3-Dimethyl-1-phenylbutan-2-ol.

Caption: Direct synthesis of 3,3-Dimethyl-1-phenylbutan-2-one via Friedel-Crafts acylation.

References

- 1. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. scribd.com [scribd.com]

Application Notes and Protocols for the Norrish Type I Reaction of Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Norrish type I reaction is a fundamental photochemical process involving the homolytic cleavage of the α-carbon-carbon bond of an excited state aldehyde or ketone.[1] This unimolecular reaction yields two radical intermediates, an acyl radical and an alkyl radical, which can subsequently undergo a variety of secondary reactions. These secondary pathways include recombination to regenerate the starting ketone, decarbonylation of the acyl radical followed by recombination of the two alkyl radicals, and various hydrogen abstraction processes.[1] The specific products and their distribution are highly dependent on the structure of the ketone, the solvent, and the reaction conditions.[2] Understanding and controlling the Norrish type I reaction is crucial in various fields, including organic synthesis, polymer chemistry, and atmospheric chemistry. This application note provides a detailed experimental protocol for the Norrish type I reaction of a model ketone, dibenzyl ketone, along with data on product distribution for other acyclic ketones and essential safety information.

Signaling Pathways and Logical Relationships

The Norrish type I reaction proceeds through a series of well-defined steps, initiated by the absorption of light. The subsequent fate of the generated radicals determines the final product distribution.

Caption: Mechanism of the Norrish Type I reaction.

Experimental Workflow

A typical experimental workflow for conducting a Norrish type I reaction involves several key stages, from sample preparation to product analysis. Careful execution of each step is critical for obtaining reliable and reproducible results.

Caption: General experimental workflow.

Detailed Experimental Protocol: Photolysis of Dibenzyl Ketone

This protocol describes the Norrish type I photodecarbonylation of dibenzyl ketone as a representative example.

Materials:

-

Dibenzyl ketone

-

Methanol (B129727) (or Benzene), spectroscopic grade

-

Nitrogen or Argon gas, high purity

-

Standard laboratory glassware

-

Quartz reaction tube or Pyrex tube (if the lamp wavelength is appropriate)

-

Photochemical reactor (e.g., Rayonet reactor) equipped with appropriate UV lamps (e.g., 300 nm)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

GC-MS and NMR for analysis

Procedure:

-

Solution Preparation: Prepare a solution of dibenzyl ketone in the chosen solvent (e.g., 0.01-0.1 M in methanol or benzene) in a quartz or Pyrex reaction tube.

-

Degassing: Degas the solution for at least 30 minutes by bubbling a gentle stream of nitrogen or argon gas through it. This is crucial to remove dissolved oxygen, which can quench the excited state of the ketone and lead to side reactions.

-

Photochemical Reaction:

-

Place the reaction tube in the photochemical reactor.

-

Ensure the lamp is properly cooled according to the manufacturer's instructions.

-

Irradiate the solution with UV light (e.g., 300 nm) while stirring.

-

Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction has reached the desired conversion, stop the irradiation.

-

Remove the solvent from the reaction mixture using a rotary evaporator.

-

Purify the residue by silica gel column chromatography to isolate the products.

-

-

Product Analysis:

Safety Precautions:

-

UV Radiation: UV radiation is harmful to the eyes and skin. Never look directly at the UV lamp. Ensure the photoreactor is properly shielded.

-